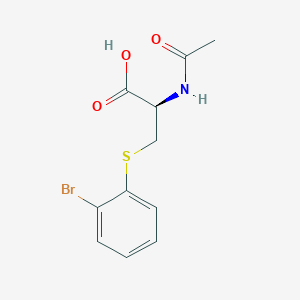
L-Cysteine, N-acetyl-S-(2-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(2-bromophenyl)-, also known as L-Cysteine, N-acetyl-S-(2-bromophenyl)-, is a useful research compound. Its molecular formula is C11H12BrNO3S and its molecular weight is 318.19 g/mol. The purity is usually 95%.
The exact mass of the compound L-Cysteine, N-acetyl-S-(2-bromophenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Cysteine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Cysteine, N-acetyl-S-(2-bromophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, N-acetyl-S-(2-bromophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it a candidate for formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals can be harnessed in therapeutic contexts.
- Drug Development : Due to its unique structural features, L-Cysteine, N-acetyl-S-(2-bromophenyl)- may serve as a lead compound in the development of new drugs targeting metabolic pathways involved in inflammation and oxidative damage.
Biochemical Research
- Reactivity Studies : Research into the interactions of this compound with various biomolecules is crucial for understanding how modifications to cysteine affect its biological functions. Studies have shown that it can modulate signaling pathways associated with inflammation and apoptosis.
- Metabolic Pathway Impact : Investigations suggest that derivatives of L-cysteine can influence metabolic pathways, potentially leading to therapeutic applications in conditions such as neurodegenerative diseases and cancer .
Fungicidal Activity
A study demonstrated that L-Cysteine, N-acetyl-S-(2-bromophenyl)- serves as an effective intermediate for synthesizing kresoxim-methyl, a well-known fungicide. This compound showed significant efficacy against various fungal pathogens, highlighting its potential use in agricultural applications.
Antioxidant Properties
Research indicated that derivatives of this compound could protect against oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. This property suggests possible therapeutic applications in conditions related to oxidative damage .
Mechanistic Studies
Investigations into the interaction of this compound with cellular components revealed that it could modulate signaling pathways associated with inflammation and apoptosis. This indicates a broader scope for therapeutic applications beyond antifungal activity .
Eigenschaften
CAS-Nummer |
113276-92-9 |
|---|---|
Molekularformel |
C11H12BrNO3S |
Molekulargewicht |
318.19 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(2-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
BCEPAWKGKVEGSZ-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=CC=CC=C1Br)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=CC=CC=C1Br)C(=O)O |
Synonyme |
O-BPMA ortho-bromophenylmercapturic acid S-(2-bromophenyl)mercapturic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















